3-Hydroxypiperidin-2-one
Overview
Description
3-Hydroxypiperidin-2-one is an organic compound with the molecular formula C5H9NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Mechanism of Action
Target of Action
The primary target of 3-Hydroxypiperidin-2-one is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose for energy production.
Mode of Action
It is known that the compound interacts with the glycogen phosphorylase, muscle form . The specific interaction and resulting changes are yet to be elucidated.
Pharmacokinetics
It is suggested that the compound hashigh GI absorption . The impact of these properties on the bioavailability of the compound is yet to be determined.
Result of Action
It is suggested that the compound may have potential applications in various medical fields. For instance, derivatives of this compound have shown promise in antitumor activity .
Action Environment
It is known that the compound should be stored in asealed, dry environment at 2-8°C for optimal stability.
Biochemical Analysis
Biochemical Properties
3-Hydroxypiperidin-2-one plays a significant role in biochemical reactions. It is a building block used in the synthesis of various compounds
Cellular Effects
It is known to be involved in drug synthesis, which can influence cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypiperidin-2-one can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from L-ornithine hydrochloride. The process includes the following steps:
Step 1: Reaction with sodium hydroxide and alumina in toluene, heated for 1.5 hours, yielding a 90 percent product.
Step 2: Reaction with iso-amyl nitrite and glacial acetic acid in chloroform, heated for 0.25 hours, yielding a 60 percent product.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable approaches using readily available starting materials such as L-glutamic acid. The key steps include chemoselective amidation of lactone-ester and one-pot reductive borane-decomplexation, N-debenzylation, and cyclization .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted piperidinones.
Scientific Research Applications
3-Hydroxypiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Comparison with Similar Compounds
3-Hydroxypyridin-4-one: Known for its chelating properties and antimicrobial activity.
4-Hydroxypiperidine: Used in the synthesis of pyrimidine derivatives with antitumor activity.
N-(8-methylnepetin)-3-hydroxypiperidin-2-one: A natural compound isolated from Inula salicina L., with potential antioxidant and antibacterial properties .
Uniqueness: 3-Hydroxypiperidin-2-one is unique due to its versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and serve as a building block for complex molecules makes it a valuable compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-hydroxypiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKLZUPYJFFNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295242 | |
Record name | 3-hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19365-08-3 | |
Record name | 3-Hydroxypiperidin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19365-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 100722 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019365083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19365-08-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-hydroxypiperidin-2-one in organic synthesis?
A1: this compound serves as a valuable chiral building block for synthesizing more complex molecules. Its utility stems from the presence of both a hydroxyl group and a lactam ring, offering diverse reactivity profiles. For instance, researchers have successfully synthesized the alkaloid (S)-3-hydroxypiperidin-2-one and its O-TBS protected derivative from the readily available (S)-4 lactone, derived from L-glutamic acid. []
Q2: Are there any natural products containing the this compound moiety?
A2: Yes, several natural products incorporate the this compound structure. A notable example is the class of flavonol alkaloids, where this compound is found as a substituent on a flavonoid core. For instance, researchers isolated novel flavonol alkaloids like N-(8-methylquercetin-3-O-[α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranosyl])-3-hydroxypiperidin-2-one from Astragalus monspessulanus ssp. monspessulanus. []
Q3: How does the structure of this compound influence its biological activity?
A3: While specific structure-activity relationships require further investigation, studies suggest that modifications to the this compound core can significantly impact its biological properties. For example, incorporating this moiety within polypropionate derivatives led to the discovery of compounds exhibiting inhibitory activities against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). []
Q4: What synthetic strategies are employed to access diverse this compound derivatives?
A4: Numerous synthetic routes have been developed, reflecting the versatility of this scaffold. One approach leverages L-glutamic acid as a chiral starting material. Another strategy focuses on the enantioselective synthesis of 3-hydroxypiperidin-2-ones. [, , ] Further advancements include novel syntheses involving site-selective difunctionalization of piperidine derivatives. []
Q5: Beyond alkaloid and flavonoid synthesis, what other applications are envisioned for this compound derivatives?
A5: The development of this compound-containing polypropionate derivatives as potential anti-tuberculosis agents highlights the broader therapeutic potential of this scaffold. [] Ongoing research aims to explore its applications in medicinal chemistry, potentially targeting various disease pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.